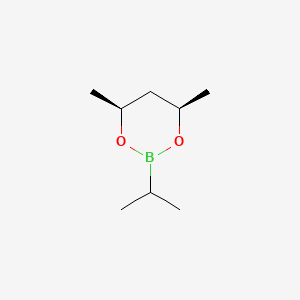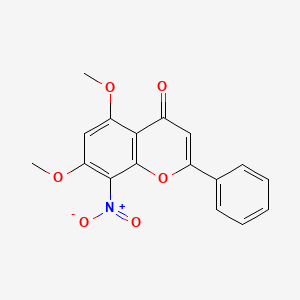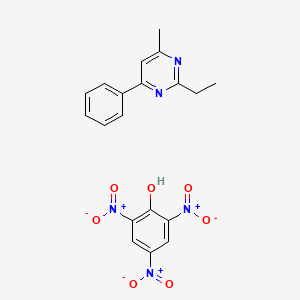
2-Ethyl-4-methyl-6-phenylpyrimidine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-methyl-6-phenylpyrimidine: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications. 2-Ethyl-4-methyl-6-phenylpyrimidine is a heterocyclic aromatic compound, while 2,4,6-trinitrophenol, commonly known as picric acid, is a nitroaromatic compound. Both compounds have significant roles in various scientific and industrial fields.
Vorbereitungsmethoden
2-Ethyl-4-methyl-6-phenylpyrimidine
The synthesis of 2-Ethyl-4-methyl-6-phenylpyrimidine typically involves the reaction of appropriate aldehydes and ketones with guanidine or its derivatives under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition or explosion. Industrial production methods involve the use of continuous nitration processes to ensure safety and efficiency .
Analyse Chemischer Reaktionen
2-Ethyl-4-methyl-6-phenylpyrimidine
Oxidation: This compound can undergo oxidation reactions to form corresponding pyrimidine N-oxides.
Reduction: Reduction can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the 2 and 4 positions, using reagents like organolithium compounds.
2,4,6-Trinitrophenol
Reduction: Reduction of 2,4,6-trinitrophenol can yield aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Complex Formation: Forms complexes with metals, which are used in various analytical applications.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-methyl-6-phenylpyrimidine
Pharmacology: Used in the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents.
Material Science: Employed in the development of organic semiconductors and optoelectronic devices.
2,4,6-Trinitrophenol
Explosives: Widely used as a high explosive in military applications.
Dye Industry: Used as a yellow dye for textiles and leather.
Analytical Chemistry: Utilized in the detection of metals and as a reagent in various chemical analyses.
Wirkmechanismus
2-Ethyl-4-methyl-6-phenylpyrimidine
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to therapeutic effects in various diseases .
2,4,6-Trinitrophenol
The primary mechanism involves the uncoupling of oxidative phosphorylation in biological systems, leading to increased metabolic rates. It also acts as a strong acid, participating in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-4-methyl-6-phenylpyrimidine
Similar Compounds: Pyrimidine, 4-methylpyrimidine, 6-phenylpyrimidine.
2,4,6-Trinitrophenol
Similar Compounds: 2,4-dinitrophenol, 2,6-dinitrophenol.
Uniqueness: The trinitro substitution pattern makes it highly explosive and useful in various industrial applications.
Eigenschaften
CAS-Nummer |
89966-71-2 |
|---|---|
Molekularformel |
C19H17N5O7 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
2-ethyl-4-methyl-6-phenylpyrimidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H14N2.C6H3N3O7/c1-3-13-14-10(2)9-12(15-13)11-7-5-4-6-8-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H,3H2,1-2H3;1-2,10H |
InChI-Schlüssel |
DMQYVHKUNMJGHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC(=N1)C2=CC=CC=C2)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


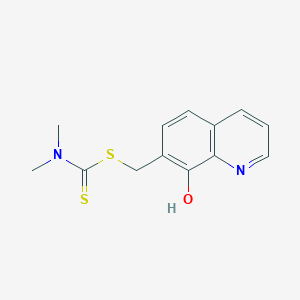
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
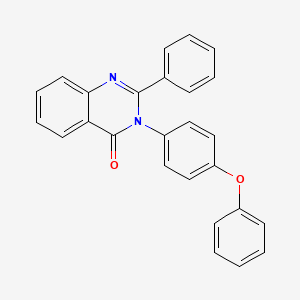
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
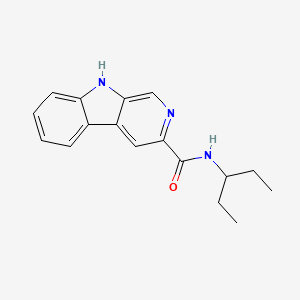

![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)


